4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol
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Overview
Description
4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol is a chemical compound with the molecular formula C20H25NO4. It is a derivative of phenol and contains a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Mechanism of Action
Target of Action
The compound is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organoboron reagents used in the SM coupling .
Mode of Action
The compound’s mode of action is likely related to its role in the Suzuki–Miyaura coupling reaction . In this reaction, the compound may interact with the organoboron reagents and the metal catalyst to form new carbon-carbon bonds
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound may play a role, is a key process in organic chemistry for the formation of carbon-carbon bonds . This could potentially affect various biochemical pathways depending on the specific context of its use.
Result of Action
As a potential reagent in the Suzuki–Miyaura coupling reaction , its primary effect would likely be the formation of new carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol typically involves the protection of an amino group with a Boc group. One common method involves the reaction of 4-aminophenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino phenol is then further reacted with 3-hydroxy-1-phenylpropyl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Trifluoroacetic acid in dichloromethane.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Free amine derivatives.
Substitution: Ether derivatives.
Scientific Research Applications
4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(Boc-amino)phenol: A simpler compound with a similar Boc-protected amino group.
4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-carbamic acid tert-butyl ester: Another Boc-protected compound used in organic synthesis.
Uniqueness
4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol is unique due to its combination of a Boc-protected amino group and a phenolic hydroxyl group, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial production .
Properties
IUPAC Name |
tert-butyl N-[3-hydroxy-1-(4-hydroxyphenyl)-1-phenylpropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-20(2,3)25-19(24)21-17(13-22)18(14-7-5-4-6-8-14)15-9-11-16(23)12-10-15/h4-12,17-18,22-23H,13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNZOSZEPAPBNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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